molecular formula C12H8Cl2Mg B14649259 magnesium;chlorobenzene CAS No. 50607-16-4

magnesium;chlorobenzene

Cat. No.: B14649259
CAS No.: 50607-16-4
M. Wt: 247.40 g/mol
InChI Key: OXVSYUWXLYYSKG-UHFFFAOYSA-N
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Description

Magnesium chlorobenzene, also known as phenylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or aryl halides, such as chlorobenzene. Grignard reagents are highly valued in organic chemistry due to their ability to form carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium chlorobenzene involves the reaction of chlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general procedure includes the following steps :

    Drying the Glassware: All glassware must be scrupulously cleaned and dried to remove any moisture.

    Initiation: Magnesium turnings are added to a flask containing dry ether, and a small amount of iodine or ethyl bromide is added to initiate the reaction.

    Addition of Chlorobenzene: Chlorobenzene is added slowly to the flask, and the reaction mixture is stirred under reflux conditions.

    Completion: The reaction is allowed to proceed until the magnesium is fully consumed, forming phenylmagnesium chloride.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like magnesium chlorobenzene is scaled up using similar principles but with larger reactors and more controlled environments. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of magnesium chlorobenzene involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it a strong nucleophile .

Comparison with Similar Compounds

Magnesium chlorobenzene is similar to other Grignard reagents, such as phenylmagnesium bromide and phenylmagnesium iodide. it is unique in its reactivity and ease of preparation. Some similar compounds include :

    Phenylmagnesium Bromide: Similar reactivity but often more expensive to produce.

    Phenylmagnesium Iodide: More reactive but less commonly used due to the higher cost of iodine.

    Organolithium Compounds: Similar nucleophilicity but different reactivity patterns.

Magnesium chlorobenzene stands out due to its balance of reactivity, cost-effectiveness, and ease of preparation, making it a preferred choice in many synthetic applications.

Properties

CAS No.

50607-16-4

Molecular Formula

C12H8Cl2Mg

Molecular Weight

247.40 g/mol

IUPAC Name

magnesium;chlorobenzene

InChI

InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2

InChI Key

OXVSYUWXLYYSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2]

Origin of Product

United States

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